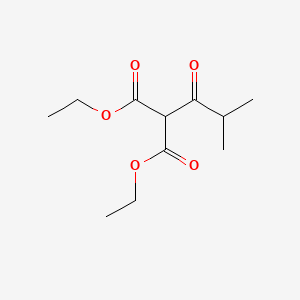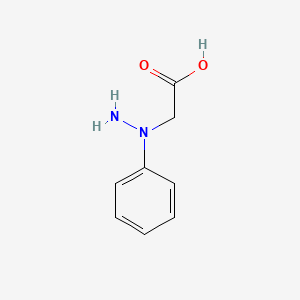
1-N-Cbz-3-吡咯烷酮
概述
描述
1-N-Cbz-3-pyrrolidinone, also known as 1-Cbz-3-pyrrolidinone or 1-Pyrrolidinecarboxylic acid, 3-oxo-, phenylmethyl ester, is a chemical compound .
Synthesis Analysis
The synthesis of 1-N-Cbz-3-pyrrolidinone and similar compounds often involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for 1-N-Cbz-3-pyrrolidinone was not found in the available literature.
Molecular Structure Analysis
The molecular formula of 1-N-Cbz-3-pyrrolidinone is C12H13NO3 . Unfortunately, specific details about its molecular structure were not found in the available literature.
Chemical Reactions Analysis
While specific chemical reactions involving 1-N-Cbz-3-pyrrolidinone were not found in the available literature, it’s worth noting that pyrrolidinone compounds are often used in various chemical reactions due to their versatile properties .
Physical And Chemical Properties Analysis
1-N-Cbz-3-pyrrolidinone is described as a light yellow solid . Additional physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .
科学研究应用
Medicinal Chemistry
1-N-Cbz-3-pyrrolidinone: is a versatile building block in medicinal chemistry due to its pyrrolidinone scaffold, which is a common feature in many bioactive compounds. It has been utilized in the synthesis of diverse biological agents, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant drugs . The compound’s ability to induce significant pharmaceutical effects makes it a valuable asset for developing novel therapeutic agents.
Materials Science
In materials science, 1-N-Cbz-3-pyrrolidinone serves as a precursor in the synthesis of polymers and small molecules that are integral to creating new materials. Its chemical structure allows for modifications that can lead to the development of advanced materials with specific properties for industrial applications .
Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the asymmetric synthesis of organocatalysts related to proline . It is also used in one-pot synthesis methods to create complex molecules efficiently, which is essential for streamlining synthetic pathways and reducing waste .
Pharmaceuticals
1-N-Cbz-3-pyrrolidinone: derivatives exhibit a wide range of biological activities, making them key intermediates in drug discovery and development. They are used to synthesize various alkaloids and unusual β-amino acids, such as statin and its derivatives .
Biotechnology
In biotechnology, 1-N-Cbz-3-pyrrolidinone is used as a heterocyclic building block for synthesizing compounds that can have applications in genetic engineering, enzyme design, and other biotechnological fields .
Analytical Chemistry
The compound’s derivatives are used as standards and reagents in analytical chemistry to develop new analytical methods for detecting and quantifying biological molecules .
Environmental Science
1-N-Cbz-3-pyrrolidinone: and its derivatives can be employed in environmental science research to synthesize compounds that help in the detection and removal of pollutants, or in the study of environmental processes .
Nanotechnology
In nanotechnology, 1-N-Cbz-3-pyrrolidinone is explored for its potential in creating nanoscale materials. Its derivatives could be used to modify the surface properties of nanoparticles or to synthesize nanostructures with specific functionalities .
安全和危害
While specific safety and hazard information for 1-N-Cbz-3-pyrrolidinone was not found in the available literature, it’s important to handle all chemical compounds with appropriate safety measures. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier .
作用机制
Target of Action
It belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Biochemical Pathways
Pyrrolidine alkaloids, a broader class of compounds that include N-alkylpyrrolidines, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body. The presence of the Cbz group could potentially influence its distribution and metabolism.
属性
IUPAC Name |
benzyl 3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWEUQNJRXMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340057 | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Cbz-3-pyrrolidinone | |
CAS RN |
130312-02-6 | |
| Record name | Benzyl 3-oxopyrrolidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130312-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


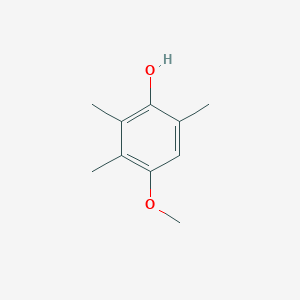
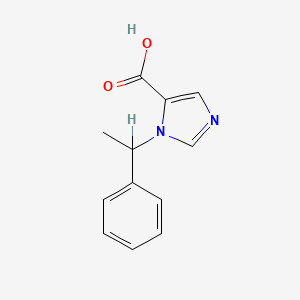

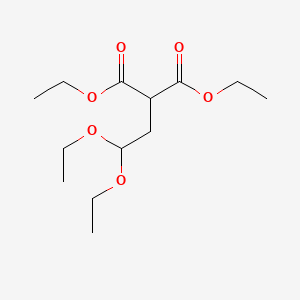
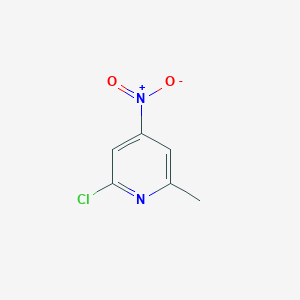
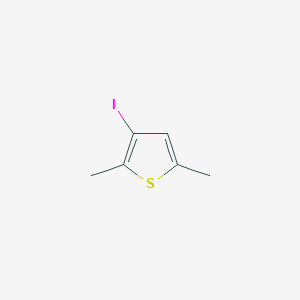
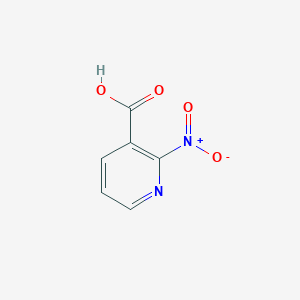
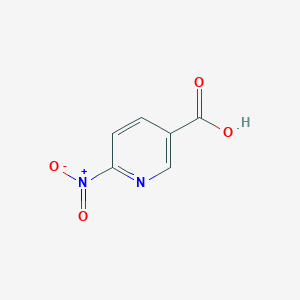


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)
